Cas no 2229630-26-4 (1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile)

1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile structure
2229630-26-4 structure
商品名:1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile
CAS番号:2229630-26-4
MF:C11H9ClN2O
メガワット:220.65496134758
CID:6601934
PubChem ID:165685797

1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile
    • EN300-1993849
    • 2229630-26-4
    • インチ: 1S/C11H9ClN2O/c1-7-2-8(5-14-10(7)12)11(6-13)3-9(15)4-11/h2,5H,3-4H2,1H3
    • InChIKey: LOKLWTRHCAOAEG-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C)C=C(C=N1)C1(C#N)CC(C1)=O

計算された属性

  • せいみつぶんしりょう: 220.0403406g/mol
  • どういたいしつりょう: 220.0403406g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 325
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 53.8Ų

1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1993849-1.0g
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile
2229630-26-4
1g
$1371.0 2023-06-01
Enamine
EN300-1993849-0.25g
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile
2229630-26-4
0.25g
$1262.0 2023-09-16
Enamine
EN300-1993849-0.5g
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile
2229630-26-4
0.5g
$1316.0 2023-09-16
Enamine
EN300-1993849-0.1g
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile
2229630-26-4
0.1g
$1207.0 2023-09-16
Enamine
EN300-1993849-2.5g
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile
2229630-26-4
2.5g
$2688.0 2023-09-16
Enamine
EN300-1993849-0.05g
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile
2229630-26-4
0.05g
$1152.0 2023-09-16
Enamine
EN300-1993849-10.0g
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile
2229630-26-4
10g
$5897.0 2023-06-01
Enamine
EN300-1993849-10g
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile
2229630-26-4
10g
$5897.0 2023-09-16
Enamine
EN300-1993849-5.0g
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile
2229630-26-4
5g
$3977.0 2023-06-01
Enamine
EN300-1993849-1g
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile
2229630-26-4
1g
$1371.0 2023-09-16

1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile 関連文献

1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrileに関する追加情報

Introduction to 1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile (CAS No. 2229630-26-4)

1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2229630-26-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules characterized by a cyclobutane core functionalized with a nitrile group and an attached pyridine derivative. The structural features of this molecule make it a promising candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents targeting various biological pathways.

The molecular structure of 1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile consists of a cyclobutane ring substituted at the 1-position with a nitrile group (-CN) and at the 3-position with a pyridine ring. The pyridine ring is further modified with a chlorine atom at the 6-position and a methyl group at the 5-position, enhancing its electronic properties and potential interactions with biological targets. This specific arrangement of functional groups contributes to the compound's unique chemical reactivity and pharmacological profile.

In recent years, there has been growing interest in exploring cyclobutane derivatives as pharmacophores due to their ability to induce conformational constraints, which can improve binding affinity and selectivity in drug design. The presence of the nitrile group in 1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile adds another layer of complexity, potentially influencing its metabolic stability and bioavailability. These structural attributes make it an intriguing subject for further investigation.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting enzymes involved in cancer metabolism. Recent studies have highlighted the importance of enzymes such as isocitrate dehydrogenase (IDH) and glutaminase in tumor cell metabolism, making them attractive therapeutic targets. The pyridine moiety in 1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile could serve as a key interaction point for binding to these enzymes, potentially disrupting malignant metabolic pathways.

Furthermore, the chloro and methyl substituents on the pyridine ring may modulate the electronic properties of the molecule, influencing its binding affinity and selectivity. Computational studies have shown that such modifications can significantly alter the pharmacokinetic properties of small molecules, making them more effective in vivo. The nitrile group, while often considered a metabolic liability, can also serve as a handle for further derivatization, allowing chemists to fine-tune the properties of the molecule for optimal biological activity.

The synthesis of 1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile presents an interesting challenge due to the complexity of its three-dimensional structure. Traditional synthetic routes involving cycloaddition reactions or transition-metal-catalyzed transformations have been explored, but optimizing yield and purity remains a key focus. Advances in synthetic methodologies, such as flow chemistry and catalytic asymmetric synthesis, may offer new avenues for producing this compound more efficiently.

From a medicinal chemistry perspective, understanding the SAR (Structure-Affinity Relationship) of this compound is crucial for designing next-generation analogs with improved efficacy and reduced toxicity. High-throughput screening (HTS) campaigns combined with structure-based drug design (SBDD) approaches can provide valuable insights into how different substituents influence biological activity. Preliminary data suggest that derivatives with similar structural motifs exhibit promising activity against cancer cell lines, warranting further exploration.

The role of computational modeling in studying 1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations can help elucidate how this molecule interacts with biological targets at an atomic level. These computational tools are particularly useful for predicting binding modes and identifying key residues involved in drug-receptor interactions, guiding experimental efforts toward more rational drug design.

In conclusion, 1-(6-chloro-5-methylpyridin-3-yl)-3 oxocyclobutane -1-carbonitrile (CAS No. 2229630 -26 -4) represents an exciting opportunity for researchers in pharmaceutical chemistry and medicinal biology. Its unique structural features and potential applications in oncology make it a valuable candidate for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in developing innovative therapeutic strategies.

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